
1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chloro-substituted pyridine ring, a nitro group, and a pyrazole ring
准备方法
The synthesis of 1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The starting material, 6-chloro-2-pyridine, is prepared through chlorination of 2-pyridine.
Nitration: The 6-chloro-2-pyridine undergoes nitration to introduce the nitro group at the desired position.
Pyrazole ring formation: The nitrated pyridine is then reacted with hydrazine to form the pyrazole ring.
Methylation: Finally, the pyrazole derivative is methylated to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents such as amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.
作用机制
The mechanism of action of 1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and pyrazole groups can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
相似化合物的比较
1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(6-chloro-2-pyridinyl)-4-piperidinamine: This compound has a similar pyridine ring but differs in the presence of a piperidine ring instead of a pyrazole ring.
3-(6-chloro-2-pyridinyl)-1-methyl-3-pyrrolidinol: This compound has a pyrrolidine ring instead of a pyrazole ring and lacks the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(6-chloropyridin-2-yl)-N-methyl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O2/c1-11-9-6(15(16)17)5-12-14(9)8-4-2-3-7(10)13-8/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYMHMQSDGJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=NC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
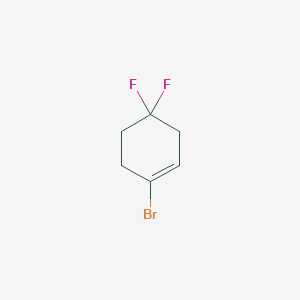

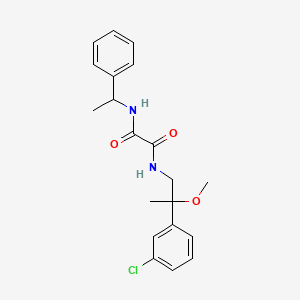
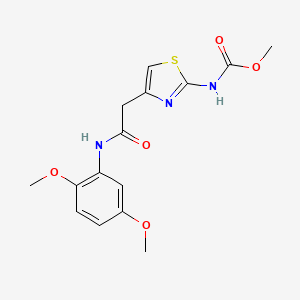

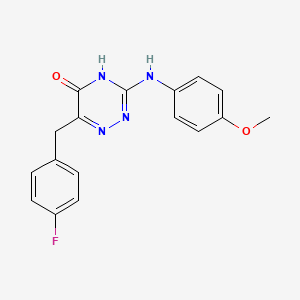
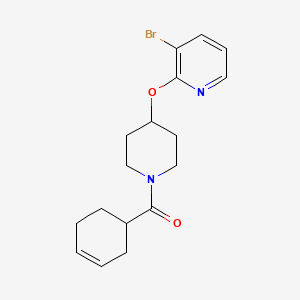
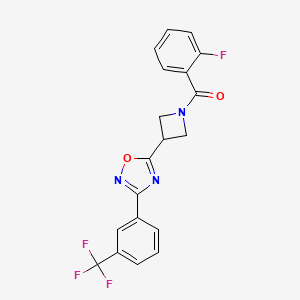
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2842479.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)
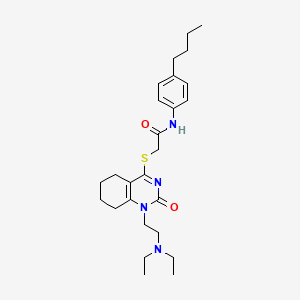
![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2842487.png)

